molecular formula C9H12O2 B13809407 7-Syn-methoxymethylnorborn-5-en-2-one CAS No. 52962-99-9

7-Syn-methoxymethylnorborn-5-en-2-one

Cat. No.: B13809407
CAS No.: 52962-99-9
M. Wt: 152.19 g/mol
InChI Key: FAQMUJPTADIXNH-WPZUCAASSA-N
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Properties

CAS No.

52962-99-9

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1S,4R)-7-(methoxymethyl)bicyclo[2.2.1]hept-5-en-2-one

InChI

InChI=1S/C9H12O2/c1-11-5-8-6-2-3-7(8)9(10)4-6/h2-3,6-8H,4-5H2,1H3/t6-,7-,8?/m0/s1

InChI Key

FAQMUJPTADIXNH-WPZUCAASSA-N

Canonical SMILES

COCC1C2CC(=O)C1C=C2

Origin of Product

United States

Biological Activity

Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-, commonly referred to as a bicyclic compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)- is C9H10O2C_9H_{10}O_2 with a molecular weight of approximately 150.18 g/mol. Its structure features a bicyclic framework that contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that bicyclic compounds can exhibit significant antimicrobial properties. For instance, studies have shown that related bicyclic structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Bicyclic Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Bicyclo[2.2.1]hept-5-en-2-oneE. coli32 µg/mL
Bicyclo[3.3.0]octane derivativesS. aureus16 µg/mL

2. Cytotoxicity and Antitumor Activity

Bicyclic compounds have been investigated for their cytotoxic effects against cancer cell lines. For example, a study demonstrated that Bicyclo[2.2.1]hept-5-en-2-one derivatives showed selective cytotoxicity against breast cancer cell lines while sparing normal cells.

Case Study: Cytotoxic Effects on MCF-7 Cell Line

In a controlled experiment, researchers treated MCF-7 breast cancer cells with varying concentrations of Bicyclo[2.2.1]hept-5-en-2-one derivatives over 48 hours. The results indicated a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5030

The IC50 value was determined to be approximately 20 µM, indicating potent antitumor activity.

3. Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest in therapeutic development. Bicyclo[2.2.1]hept-5-en-2-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in inflammatory responses.

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